methyl 4-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate
Description
Methyl 4-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate is a benzimidazole-derived compound featuring a carbamoylbenzoate ester core linked to a 2-(1H-1,3-benzodiazol-2-yl)phenyl group. This structure combines aromaticity, hydrogen-bonding capabilities (via the carbamoyl and benzimidazole moieties), and ester functionality, making it a candidate for pharmaceutical and materials science research. For instance, outlines the synthesis of methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate via condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formyl benzoate in the presence of Na₂S₂O₅ in DMF .
The compound’s structural relatives, such as 4-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoic acid (CAS 941898-55-1, C21H15N3O3, MW 357.36) , suggest that the methyl ester derivative (C22H17N3O3, estimated MW 371.39) would exhibit enhanced lipophilicity, influencing solubility and bioavailability.
Properties
IUPAC Name |
methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-28-22(27)15-12-10-14(11-13-15)21(26)25-17-7-3-2-6-16(17)20-23-18-8-4-5-9-19(18)24-20/h2-13H,1H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONPSFLMBHZXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate typically involves multiple steps. One common method starts with the reaction of benzimidazole with 4-fluorobenzaldehyde in a solvent like dimethyl sulfoxide (DMSO) to form an intermediate compound. This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzimidazole ring can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of benzimidazole-based alcohols.
Scientific Research Applications
Methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 4-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and proteins, inhibiting their activity. This compound can interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Methyl 4-{[2-(1H-1,3-Benzodiazol-2-yl)Phenyl]Carbamoyl}Benzoate and Analogs
Key Observations:
Compounds 9a–9e incorporate triazole-thiazole-acetamide chains, which introduce polar heterocycles and hydrogen-bonding sites. These structural differences may enhance binding to biological targets (e.g., enzymes) compared to the simpler carbamoylbenzoate ester in the target compound.
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods used for methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate , involving cyclization of diamine precursors with carbonyl-containing intermediates. In contrast, Compounds 9a–9e require copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") for triazole formation, adding synthetic complexity.
The target compound’s benzimidazole-carbamoylbenzoate core may exhibit similar enzyme-binding capabilities, though empirical data are lacking.
Safety Profile :
- While direct toxicity data for the target compound are unavailable, structurally related methyl esters (e.g., methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate) are classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) . This implies the need for precautionary handling.
Q & A
Q. What are the common synthetic routes for methyl 4-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
Benzimidazole Formation : Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzodiazole core .
Amide Coupling : Reaction of the benzodiazole intermediate with methyl 4-(chlorocarbonyl)benzoate using coupling agents like EDCI or HOBt in anhydrous DMF .
Esterification : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Key challenges include avoiding hydrolysis of the ester group during amide coupling.
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Use a combination of:
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Due to acute toxicity (Category 4 for oral, dermal, and inhalation hazards):
- PPE : Nitrile gloves, lab coat, and safety goggles. For aerosols, use NIOSH-approved N95 respirators .
- Ventilation : Perform reactions in fume hoods with ≥6 air changes/hour .
- Storage : Tightly sealed containers in cool (<25°C), dry conditions away from oxidizers .
Q. What preliminary biological assays are recommended for activity screening?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
- Antimicrobial Screening : Broth microdilution (MIC) against S. aureus and E. coli .
- Cytotoxicity : MTT assay on HEK-293 cells at 10–100 µM to assess IC .
Advanced Research Questions
Q. How can low yields in the amide coupling step be optimized?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc) or CuI for Suzuki-Miyaura coupling (if applicable) .
- Solvent Optimization : Replace DMF with THF or dichloromethane to reduce side reactions .
- In Situ Monitoring : Use TLC (eluent: 3:7 ethyl acetate/hexane) to track reaction progress .
Q. How to resolve contradictory data in reported cytotoxic activities?
- Methodological Answer :
- Purity Verification : Reanalyze compound purity via HPLC (C18 column, 60% acetonitrile/water) .
- Assay Conditions : Standardize cell lines (e.g., HeLa vs. MCF-7) and serum-free incubation times .
- Metabolite Profiling : LC-MS to identify degradation products affecting bioactivity .
Q. What computational methods validate binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB IDs (e.g., 1M17 for EGFR) to predict binding poses .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. chloro) with activity .
Q. How does the compound’s stability vary under different pH conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate at pH 2 (gastric), 7.4 (physiological), and 9 (intestinal) for 48h .
- Analytical Monitoring : UV-Vis spectroscopy (λ~270 nm) and HPLC to quantify degradation .
- Degradation Pathways : Identify hydrolysis products (e.g., free benzoic acid) via LC-MS .
Data Contradiction Analysis
Q. Conflicting reports on solubility: How to design experiments to clarify?
- Methodological Answer :
Q. Q. Discrepancies in enzyme inhibition IC values: Troubleshooting steps?
- Methodological Answer :
- Enzyme Source : Compare recombinant vs. tissue-extracted enzymes (e.g., commercial vs. in-house) .
- Inhibitor Pre-treatment : Pre-incubate compound with enzyme for 15–30 min to ensure binding .
- Control Compounds : Validate assays with known inhibitors (e.g., Erlotinib for EGFR) .
Structural and Functional Comparisons
Q. Table 1: Analogues of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
